molecular formula C24H22FN5O2S B2934048 N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112398-63-6

N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2934048
CAS No.: 1112398-63-6
M. Wt: 463.53
InChI Key: PCFFQGDBHVMJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic heterocycle known for its pharmacological relevance. Key structural elements include:

  • Position 3: A sulfanyl (-S-) bridge connecting a carbamoylmethyl group (-NHCO-) substituted with a 2,4,6-trimethylphenyl (mesityl) group, contributing steric bulk and lipophilicity.
  • Electronic Profile: The 3-fluorophenyl group introduces electron-withdrawing effects, while the mesityl group provides electron-donating methyl substituents, creating a balanced electronic environment.

The compound’s design likely targets enzyme binding pockets, leveraging both polar (carboxamide) and hydrophobic (mesityl) interactions.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2S/c1-14-9-15(2)22(16(3)10-14)27-21(31)13-33-24-29-28-20-8-7-17(12-30(20)24)23(32)26-19-6-4-5-18(25)11-19/h4-12H,13H2,1-3H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFFQGDBHVMJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorophenyl group and the carbamoylmethylsulfanyl moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Pharmacology: Researchers investigate the compound’s interactions with various biological targets, including enzymes, receptors, and ion channels, to understand its pharmacokinetics and pharmacodynamics.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes, gene expression, and protein function.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, or enzyme inhibition. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs or functional groups with the target molecule:

Compound Name & Source Core Structure Key Substituents Functional Groups
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3-fluorophenyl (C6), carbamoylmethylsulfanyl-mesityl (C3) Carboxamide, sulfanyl, carbamoyl
N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 3-chlorophenyl (C6), methyl (C3) Sulfonamide, methyl
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-fluorophenyl (C3), trifluoromethylphenyl (acetamide) Sulfanyl, acetamide, trifluoromethyl
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine 3,4-dichlorophenyl (carbamoyl), 3,4,5-trimethylpyrazole (C4) Sulfonamide, carbamoyl, pyrazole

Physicochemical Properties

  • Melting Points: Target Compound: Not reported in evidence. Compound : 179–181°C (higher crystallinity due to sulfonamide and chlorophenyl). Compound : 163–166°C (lower vs. , likely due to pyridine core and dichlorophenyl).
  • Lipophilicity (Predicted logP) :
    • Target: Higher logP (mesityl group increases hydrophobicity).
    • Compound : Moderate logP (sulfonamide balances chlorophenyl).
    • Compound : Elevated logP (trifluoromethylphenyl enhances lipophilicity).

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compound Compound
Core Heterocycle [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-b]pyridazine
C6 Substituent 3-Fluorophenyl-carboxamide 3-Chlorophenyl-sulfonamide Trifluoromethylphenyl-acetamide
C3 Substituent Mesityl-carbamoylmethylsulfanyl Methyl 3-Fluorophenyl-sulfanyl
Key Functional Groups Carboxamide, sulfanyl Sulfonamide, methyl Acetamide, trifluoromethyl

Biological Activity

N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C21H24FN5O2S\text{C}_{21}\text{H}_{24}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a glycogen phosphorylase inhibitor , which plays a crucial role in glucose metabolism. Inhibition of this enzyme can lead to altered glucose levels and may have implications in conditions such as diabetes mellitus .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated varying degrees of activity against bacteria and fungi in vitro . The minimum inhibitory concentration (MIC) values suggest that the compound could be effective against certain pathogens.

Anticancer Potential

There is emerging evidence that triazole derivatives may possess anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Study 1: Glycogen Phosphorylase Inhibition

In a study evaluating the effects of glycogen phosphorylase inhibitors, this compound was found to significantly reduce glycogen breakdown in hepatocytes. This suggests potential use in managing hyperglycemia .

Study 2: Antimicrobial Activity Assessment

A series of tests were conducted to evaluate the antimicrobial efficacy of related compounds. The results indicated that certain derivatives displayed potent antifungal activity against seven phytopathogenic fungi. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity .

Data Summary Table

Activity Compound Effect Reference
Glycogen phosphorylaseN-(3-fluorophenyl)-...Inhibition of glucose release
AntifungalRelated triazole compoundsModerate to excellent antifungal effects
AnticancerSimilar triazole derivativesInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.